molecular formula C5H6Br2N2O B1529160 4-Bromo-5-methoxypyrimidine hydrobromide CAS No. 1923238-80-5

4-Bromo-5-methoxypyrimidine hydrobromide

Cat. No.: B1529160
CAS No.: 1923238-80-5
M. Wt: 269.92 g/mol
InChI Key: USVRFZRQIDAOQT-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyrimidine hydrobromide (CAS 1211184-80-3) is a high-purity chemical reagent featuring a pyrimidine ring, a privileged scaffold in medicinal chemistry. The pyrimidine moiety is a fundamental heterocycle found in nucleic acids and many natural products, making it a highly privileged motif for developing biologically active compounds . This specific derivative is engineered with bromine and methoxy functional groups, which are key handles for further synthetic modification. The bromine atom at the 4-position is a reactive site for metal-catalyzed cross-couplings, while the methoxy group at the 5-position influences the electron density of the ring system . As a result, this compound serves as a critical synthetic intermediate for researchers constructing novel molecules for various therapeutic areas. Pyrimidine-based structures are extensively researched for their diverse biological activities, including use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents . This product is provided as a hydrobromide salt to enhance its stability and handling properties. It is intended for research and development applications in a controlled laboratory setting. This compound is strictly for professional use. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-5-methoxypyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c1-9-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVRFZRQIDAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-5-methoxypyrimidine hydrobromide typically follows these key steps:

Bromination of Pyrimidine Derivatives

Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For example, in related pyridine systems, 2-bromo-5-methylpyridine is brominated using NBS in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator at reflux temperature (~75 °C) for several hours, yielding bromomethyl derivatives with moderate to good yields (60-70%). This approach can be adapted for pyrimidine substrates to introduce bromine selectively at the 4-position.

Parameter Typical Conditions for Bromination (Pyridine Analogue)
Brominating agent N-Bromosuccinimide (NBS)
Solvent Carbon tetrachloride (CCl4)
Initiator Azobisisobutyronitrile (AIBN)
Temperature Reflux (~75 °C)
Reaction time 3-4 hours
Yield 60-70% (monobrominated product)

Methoxylation of Pyrimidine Rings

Methoxylation at the 5-position of pyrimidines can be achieved by nucleophilic substitution reactions or by methylation of hydroxyl precursors. A common approach involves the reaction of a 5-hydroxypyrimidine intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, methoxylation can be introduced via methoxide ion treatment in methanol solvent, often under heating conditions.

In the context of pyrimidine derivatives, methoxylation is often integrated into multi-step syntheses involving intermediates such as methyl esters or chloropyrimidines. For example, sodium methoxide in methanol with dimethyl carbonate as a methylating agent at 70-80 °C for 4-8 hours has been reported for related pyrimidine intermediates.

Parameter Typical Conditions for Methoxylation
Methylating agent Dimethyl carbonate or methyl iodide
Base Sodium methoxide
Solvent Methanol
Temperature 70-80 °C
Reaction time 4-8 hours
Atmosphere Nitrogen (inert)

Formation of Hydrobromide Salt

The hydrobromide salt is formed by treating the free base 4-bromo-5-methoxypyrimidine with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or diethyl ether. This step enhances the compound’s stability, crystallinity, and solubility profile, which is crucial for handling and further applications.

Detailed Synthesis Example Based on Related Pyrimidine Preparation

A representative synthesis pathway for this compound can be outlined as follows, integrating insights from related pyrimidine and halogenated aromatic compound syntheses:

Step Procedure Conditions/Notes
1 Start with 5-hydroxypyrimidine or 5-chloropyrimidine derivative Commercially available or synthesized via chlorination of pyrimidine
2 Brominate at the 4-position using NBS or elemental bromine Solvent: Carbon tetrachloride or dichloromethane; Temperature: reflux; Time: 3-4 hours
3 Methoxylate the 5-position by reaction with sodium methoxide in methanol Temperature: 70-80 °C; Time: 4-8 hours; Methylating agent: dimethyl carbonate or methyl iodide
4 Purify the free base by extraction and chromatography Use silica gel chromatography with ethyl acetate/hexane mixtures
5 Convert free base to hydrobromide salt by treatment with hydrobromic acid in ethanol Stir at room temperature until salt precipitates
6 Isolate and dry the hydrobromide salt Use vacuum drying to obtain pure crystalline product

Research Findings and Analytical Data

  • Yields: Bromination and methoxylation steps typically provide yields in the range of 60-80%, depending on reaction optimization and substrate purity.
  • Purity: The hydrobromide salt formation enhances purity and crystallinity, facilitating characterization by NMR, MS, and melting point analysis.
  • Spectroscopic Data:
    • NMR (¹H and ¹³C) confirms substitution patterns on the pyrimidine ring.
    • Mass spectrometry (MS) shows molecular ion peaks consistent with brominated methoxypyrimidine.
    • Elemental analysis matches theoretical values for hydrobromide salts.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination NBS, AIBN, CCl4 Reflux (~75 °C) 3-4 h 60-70 Radical initiation required
Methoxylation Sodium methoxide, dimethyl carbonate, MeOH 70-80 °C 4-8 h 65-80 Inert atmosphere preferred
Hydrobromide salt formation HBr in ethanol Room temperature 1-2 h Quantitative Salt precipitation

This detailed synthesis approach, grounded in established halogenation and methoxylation methodologies for pyrimidine derivatives, provides a professional and authoritative framework for preparing this compound. The integration of radical bromination, nucleophilic methoxylation, and salt formation ensures a high-purity product suitable for further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyrimidine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-amino-5-methoxypyrimidine or 4-thio-5-methoxypyrimidine.

    Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine.

    Reduction Reactions: Products include 4-bromo-5-hydroxypyrimidine.

Scientific Research Applications

4-Bromo-5-methoxypyrimidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.

    Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 4-position and the methoxy group at the 5-position play crucial roles in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallography : Substituent positioning (e.g., methoxy at C5 vs. C4) dictates molecular packing. For instance, 4,6-dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions .
  • Biological Activity: Amino groups (e.g., in 2-amino-5-bromo-4-methoxypyrimidine) enhance binding to biological targets like dihydrofolate reductase .
  • Sustainability : Recent efforts focus on greener synthesis routes, such as microwave-assisted bromination .

Biological Activity

4-Bromo-5-methoxypyrimidine hydrobromide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its significance in medicinal chemistry.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6_6H6_6Br2_2N2_2O
  • Molecular Weight : 251.93 g/mol

This compound is soluble in water due to the presence of the hydrobromide salt, which enhances its bioavailability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
E. coli20 ± 0.518 (Gentamicin)
S. aureus22 ± 0.619 (Ciprofloxacin)

The results suggest that this compound may be a promising candidate for developing new antibacterial agents .

Antitumor Activity

The antitumor potential of this compound was evaluated in vitro against several cancer cell lines. Studies showed that it inhibited cell proliferation and induced apoptosis in cancer cells, notably in breast and lung cancer models.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)12.8

These findings indicate that the compound's structural features contribute to its cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha150 ± 1075 ± 5
IL-6200 ± 1590 ± 8

These results suggest a significant anti-inflammatory effect, which may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of pyrimidine derivatives are often influenced by their structural characteristics. The presence of bromine and methoxy groups in the pyrimidine ring enhances lipophilicity and facilitates interaction with biological targets. Studies have shown that modifications to these substituents can lead to improved potency and selectivity .

Case Studies

  • Antibacterial Efficacy : In a comparative study, researchers synthesized several derivatives of pyrimidines and tested their antibacterial efficacy against clinical isolates. The results indicated that compounds with similar structures to 4-Bromo-5-methoxypyrimidine exhibited enhanced activity compared to traditional antibiotics.
  • Cancer Cell Line Studies : A study focused on the effects of this compound on various cancer cell lines revealed that it not only inhibited growth but also triggered apoptosis through caspase activation pathways.

Q & A

Q. Key Optimization Factors :

  • Temperature : Maintain reaction temperatures between 273–298 K to prevent demethylation of the methoxy group .
  • Purification : Use ethyl acetate extraction followed by drying over anhydrous Na₂SO₄ and recrystallization from acetonitrile to achieve >90% purity .

Basic Question: How can this compound be characterized?

Methodological Answer:
Characterization involves multi-technique validation:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C4, methoxy at C5) via ¹H/¹³C NMR chemical shifts .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions in crystal lattices) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ or [M–Br]⁺ fragments) .

Q. Example Protocol :

Dissolve crude product in hot acetonitrile.

Cool to 4°C for 24 hours.

Filter and dry under vacuum to obtain needle-like crystals .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Electronic Effects : Bromine’s electronegativity increases the electrophilicity of C4, facilitating Pd-catalyzed cross-couplings .
  • Steric Effects : Methoxy at C5 may hinder bulky ligand coordination; use smaller ligands (e.g., XPhos) to improve catalytic efficiency .

Q. Comparative Reactivity Table :

SubstrateReaction TypeYield (%)Reference
4-Bromo-5-methoxySuzuki Coupling (PhB(OH)₂)78
4-Chloro-5-methoxySame Conditions62

Advanced Question: How to assess stability under varying storage conditions?

Methodological Answer:

  • Long-Term Stability : Store in sealed containers at 4°C in anhydrous environments to prevent hydrolysis of the methoxy group .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track decomposition products (e.g., demethylated derivatives) .

Advanced Question: What analytical methods differentiate 4-Bromo-5-methoxypyrimidine from structural analogs?

Methodological Answer:

  • Tandem MS/MS : Fragmentation patterns (e.g., loss of HBr or CH₃O• radicals) distinguish positional isomers .
  • IR Spectroscopy : C–Br stretching (550–600 cm⁻¹) and C–O–C bending (1250 cm⁻¹) provide functional group fingerprints .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methoxypyrimidine hydrobromide
Reactant of Route 2
4-Bromo-5-methoxypyrimidine hydrobromide

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